(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and isotopic labeling, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid involves several steps, each requiring precise reaction conditions. The process typically begins with the preparation of the tetrahydropteridin core, followed by the introduction of the trideuterio(113C)methyl group. Subsequent steps involve the formation of the benzoyl and pentanedioic acid moieties, with careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters and efficient scaling up of the synthesis process. Purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying reaction mechanisms and isotopic effects.
Biology: The compound’s isotopic labeling makes it useful in tracing metabolic pathways and studying enzyme kinetics.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s isotopic labeling allows for detailed studies of these interactions, providing valuable information on its mode of action.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-methyl-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
- (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio)methyl-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
Uniqueness
The presence of the trideuterio(113C)methyl group in (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid distinguishes it from similar compounds. This isotopic labeling provides unique advantages in research applications, such as enhanced sensitivity in analytical techniques and the ability to trace specific metabolic pathways.
Properties
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOVTXRBGFNYRX-OWXPWHJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1[C@H](CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.